Y06137
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-[1-(cyclohexylmethyl)-6-[(3S)-3-methylmorpholin-4-yl]benzimidazol-2-yl]-3-methyl-1,2-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O2/c1-18-17-32-13-12-30(18)22-9-10-24-25(15-22)31(16-20-6-4-3-5-7-20)27(28-24)21-8-11-26-23(14-21)19(2)29-33-26/h8-11,14-15,18,20H,3-7,12-13,16-17H2,1-2H3/t18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCNBHVRGVCHIQ-SFHVURJKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C2=CC3=C(C=C2)N=C(N3CC4CCCCC4)C5=CC6=C(C=C5)ON=C6C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COCCN1C2=CC3=C(C=C2)N=C(N3CC4CCCCC4)C5=CC6=C(C=C5)ON=C6C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (S)-5-(1-(Cyclohexylmethyl)-6-(3-methylmorpholino)-1H-benzo[d]imidazol-2-yl)-3-methylbenzo[d]isoxazole, identified by its chemical formula C27H32N4O2, has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The structure of the compound is characterized by a benzo[d]imidazole core linked to a benzo[d]isoxazole moiety and features a cyclohexylmethyl and a 3-methylmorpholino group. This unique combination of functional groups may contribute to its biological effects.
Biological Activity Overview
Research indicates that compounds similar to (S)-5-(1-(Cyclohexylmethyl)-6-(3-methylmorpholino)-1H-benzo[d]imidazol-2-yl)-3-methylbenzo[d]isoxazole exhibit various biological activities including:
- Anticancer Activity : Several studies have demonstrated that derivatives of benzo[d]imidazole and benzo[d]isoxazole possess significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Compounds containing similar structural motifs have been reported to exhibit antibacterial and antifungal activities.
- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, potentially through modulation of neuroinflammatory pathways.
Anticancer Activity
A study evaluated the cytotoxic effects of related compounds on HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines. The most effective compound in the series exhibited an IC50 value of 16.19 ± 1.35 μM against HCT-116 and 17.16 ± 1.54 μM against MCF-7, suggesting strong anticancer potential .
Table 1: Cytotoxicity Data of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HCT-116 | 16.19 ± 1.35 |
| Compound B | MCF-7 | 17.16 ± 1.54 |
| Compound C | HCT-116 | >60 |
| Compound D | MCF-7 | >60 |
Antimicrobial Activity
Research has shown that certain benzimidazole derivatives exhibit antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains, demonstrating significant inhibition zones .
Neuroprotective Effects
Neuroprotective studies suggest that compounds with a benzimidazole scaffold can modulate neuroinflammatory responses, which may be beneficial in conditions like Alzheimer's disease. The mechanisms often involve the inhibition of pro-inflammatory cytokines and enhancement of neurotrophic factors .
The proposed mechanisms for the biological activities of (S)-5-(1-(Cyclohexylmethyl)-6-(3-methylmorpholino)-1H-benzo[d]imidazol-2-yl)-3-methylbenzo[d]isoxazole include:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways such as PI3K/Akt and MAPK, crucial for cell survival and proliferation.
- Interaction with Receptors : Potential interactions with neurotransmitter receptors could account for its neuroprotective effects.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in several therapeutic areas:
- Anticancer Activity : Preliminary studies indicate that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent. For example, it has been observed to modulate the expression of proteins involved in cell cycle regulation and apoptosis pathways. Case Study : A study demonstrated that derivatives similar to this compound exhibited significant cytotoxic effects on human leukemia cells, indicating its potential role in leukemia treatment.
- Antimicrobial Properties : Research indicates that compounds with similar structures often exhibit antimicrobial activity against various bacterial strains. The unique arrangement of functional groups may enhance its interaction with microbial targets. Case Study : In vitro assays revealed that this compound could inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations indicating effective antimicrobial activity.
Neuropharmacology
Due to the presence of the morpholine ring, (S)-5-(1-(Cyclohexylmethyl)-6-(3-methylmorpholino)-1H-benzo[d]imidazol-2-yl)-3-methylbenzo[d]isoxazole may also have neuroprotective effects. Compounds with similar structures have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis.
Biochemical Assays
This compound can serve as a tool in biochemical assays to study specific biological pathways. Its ability to interact with various enzymes and receptors allows researchers to explore its effects on signal transduction and metabolic processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
